molecular formula C23H27N3O5 B10994404 N-benzyl-2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-methylacetamide

N-benzyl-2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-methylacetamide

Cat. No.: B10994404
M. Wt: 425.5 g/mol
InChI Key: UZNCWPAXYPSMMJ-UHFFFAOYSA-N
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Description

N-BENZYL-2-[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-METHYLACETAMIDE is a complex organic compound with a unique structure that includes a benzyl group, a dimethoxyphenethyl group, and an imidazolidinyl ring

Properties

Molecular Formula

C23H27N3O5

Molecular Weight

425.5 g/mol

IUPAC Name

N-benzyl-2-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-methylacetamide

InChI

InChI=1S/C23H27N3O5/c1-25(15-17-7-5-4-6-8-17)21(27)14-18-22(28)26(23(29)24-18)12-11-16-9-10-19(30-2)20(13-16)31-3/h4-10,13,18H,11-12,14-15H2,1-3H3,(H,24,29)

InChI Key

UZNCWPAXYPSMMJ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CC2C(=O)N(C(=O)N2)CCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-METHYLACETAMIDE typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenethylamine, which is synthesized by the reduction of 1-(2,3-dimethoxyphenyl)-2-nitroethene using lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran . This intermediate is then reacted with benzaldehyde and formaldehyde in the presence of hydrogen and a palladium on carbon catalyst to form N-benzyl-N-methyl-3,4-dimethoxyphenethylamine . Finally, this intermediate undergoes further reactions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-METHYLACETAMIDE can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-BENZYL-2-[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-METHYLACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-BENZYL-2-[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-METHYLACETAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyl and dimethoxyphenethyl derivatives, such as:

Uniqueness

N-BENZYL-2-[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-METHYLACETAMIDE is unique due to its specific combination of functional groups and its imidazolidinyl ring structure. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.

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